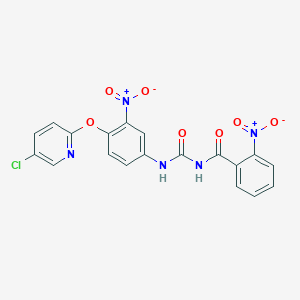

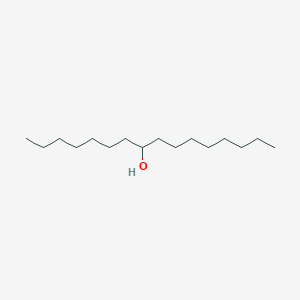

![molecular formula C16H15N3O B033937 N-[2-(1H-Benzoimidazol-2-yl)-ethyl]-benzamide CAS No. 107313-47-3](/img/structure/B33937.png)

N-[2-(1H-Benzoimidazol-2-yl)-ethyl]-benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of N-[2-(1H-Benzoimidazol-2-yl)-ethyl]-benzamide derivatives often involves multiple steps including ring closure reactions, reduction reactions, and acylation reactions, starting from commercially available raw materials. These processes achieve overall yields of more than 30%, with the final products characterized by techniques such as 1H NMR, 13C NMR, and HR-ESI-MS, confirming their structures (H. Bin, 2015).

Molecular Structure Analysis

The molecular structure and conformation of related benzamide derivatives have been determined through spectroscopic methods (1H and 13C NMR, X-ray diffraction) revealing specific crystallographic data that provide insights into the compound's spatial arrangement. These studies highlight the significance of intramolecular hydrogen bonds and the crystal's monoclinic system, contributing to our understanding of the compound's three-dimensional structure and its potential interactions (N. Raouafi et al., 2007).

Chemical Reactions and Properties

N-[2-(1H-Benzoimidazol-2-yl)-ethyl]-benzamide and its derivatives participate in various chemical reactions, forming complexes with metals like CuII, NiII, PdII, and ZnII under specific conditions. These reactions are pivotal for understanding the compound's reactivity and potential as a ligand in coordination chemistry. The formation of these complexes has been characterized by XPS, NMR, and FAB mass spectroscopy, shedding light on the compound's chemical behavior and its interactions with metals (Jorge R. Angulo-Cornejo et al., 2000).

Aplicaciones Científicas De Investigación

DNA Minor Groove Binding

Benzimidazole derivatives, such as Hoechst 33258, known for binding to the minor groove of double-stranded B-DNA, are explored for their specificity to AT-rich sequences. This property makes them useful in fluorescent DNA staining, chromosome analysis, and as a foundation for rational drug design. Hoechst analogs also have applications as radioprotectors and topoisomerase inhibitors, highlighting their potential in medicinal chemistry and cell biology (Issar & Kakkar, 2013).

Synthetic Variability and Complex Formation

The chemistry and properties of benzimidazole compounds are explored for their variable synthesis procedures and potential in forming complex compounds with diverse biological and electrochemical activities. This variability suggests room for further investigation into unknown analogues and their applications (Boča, Jameson, & Linert, 2011).

Conversion into Potent CNS Drugs

Research into converting benzimidazoles and related compounds into more potent drugs acting on the central nervous system (CNS) has been documented. This suggests a potential for developing treatments for neurological disorders, indicating the versatility of benzimidazole derivatives in synthesizing compounds with CNS activity (Saganuwan, 2020).

Anticancer Potential

Benzimidazole derivatives have shown significant anticancer properties through various mechanisms, including DNA intercalation, enzyme inhibition, and microtubule assembly disruption. This highlights their potential as a scaffold for anticancer drug design, offering insights into molecular mechanisms and therapeutic strategies (Akhtar et al., 2019).

Therapeutic Potential in Diverse Diseases

Benzimidazole derivatives possess a wide range of pharmacological activities, from antimicrobial to anticancer effects, due to their structural resemblance to natural biomolecules. This makes them crucial in the development of new therapeutic agents with diverse applications in treating various diseases (Babbar, Swikriti, & Arora, 2020).

Propiedades

IUPAC Name |

N-[2-(1H-benzimidazol-2-yl)ethyl]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O/c20-16(12-6-2-1-3-7-12)17-11-10-15-18-13-8-4-5-9-14(13)19-15/h1-9H,10-11H2,(H,17,20)(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRGGTYXDASSWSH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NCCC2=NC3=CC=CC=C3N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40350177 |

Source

|

| Record name | N-[2-(1H-Benzoimidazol-2-yl)-ethyl]-benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40350177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-(1H-Benzoimidazol-2-yl)-ethyl]-benzamide | |

CAS RN |

107313-47-3 |

Source

|

| Record name | N-[2-(1H-Benzoimidazol-2-yl)-ethyl]-benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40350177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Naphtho[1,2-c]furan-4,5-dicarboxylic acid, 1,3,4,5-tetrahydro-3-oxo-, dimethyl ester](/img/structure/B33862.png)